
Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)- is a complex organic compound with the molecular formula C32H32O5 and a molecular weight of 496.603 g/mol . This compound is characterized by the presence of multiple phenylmethoxy groups attached to a butanal backbone, making it a highly substituted aldehyde.
Vorbereitungsmethoden
The synthesis of Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)- involves several steps, typically starting with the preparation of the butanal backbone followed by the introduction of phenylmethoxy groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the correct stereochemistry is achieved. Industrial production methods may involve the use of catalytic processes to enhance yield and purity .
Analyse Chemischer Reaktionen
Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the conditions used .
Wissenschaftliche Forschungsanwendungen
Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Butanal, 2,3,4,4-tetrakis(phenylmethoxy)-, (2S,3R)- include other highly substituted aldehydes and phenylmethoxy derivatives. What sets this compound apart is its specific stereochemistry and the number of phenylmethoxy groups, which contribute to its unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
184000-80-4 |
|---|---|
Molekularformel |
C32H32O5 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
(2S,3R)-2,3,4,4-tetrakis(phenylmethoxy)butanal |
InChI |
InChI=1S/C32H32O5/c33-21-30(34-22-26-13-5-1-6-14-26)31(35-23-27-15-7-2-8-16-27)32(36-24-28-17-9-3-10-18-28)37-25-29-19-11-4-12-20-29/h1-21,30-32H,22-25H2/t30-,31-/m1/s1 |
InChI-Schlüssel |
KPOHRJUXPFTAJO-FIRIVFDPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@H](C=O)[C@H](C(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(C=O)C(C(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



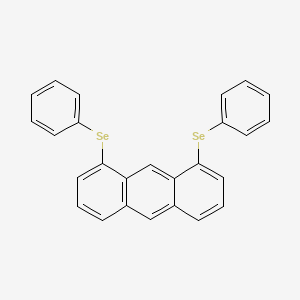



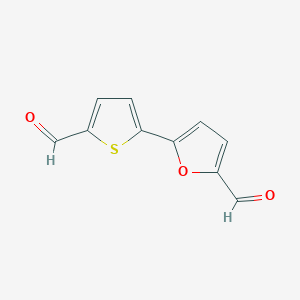
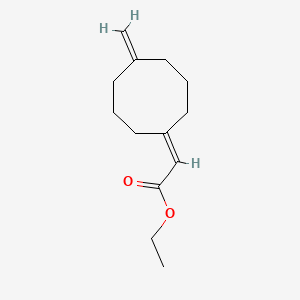
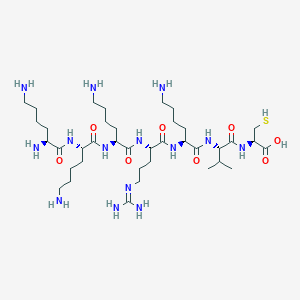
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
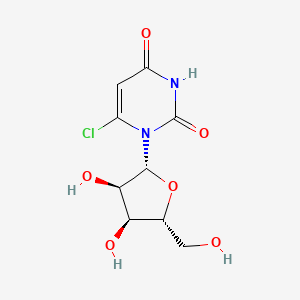
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
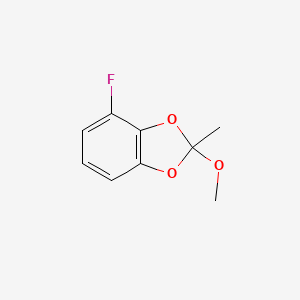

![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)
